Advanced Scaffold Engineering: Sourcing, Physicochemical Profiling, and Synthetic Functionalization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one
Advanced Scaffold Engineering: Sourcing, Physicochemical Profiling, and Synthetic Functionalization of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, the selection of privileged heterocyclic scaffolds dictates the trajectory of a medicinal chemistry program. The benzothiazol-2-one core acts as a highly stable sulfur bioisostere of benzoxazolones, offering unique hydrogen-bonding capabilities. Specifically, 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (CAS: 1188054-03-6) represents an advanced, multi-functional building block. By strategically positioning a fluorine atom at C6 and a bromine atom at C4, this scaffold provides both metabolic resistance and an orthogonal synthetic handle for late-stage diversification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial sourcing strategies, and self-validating synthetic protocols for its integration into complex therapeutics.
Physicochemical Profiling & Supplier Sourcing
Before integrating a building block into a high-throughput synthesis pipeline, its physicochemical parameters must be rigorously defined to predict solubility, reactivity, and downstream pharmacokinetic behavior [1].
Quantitative Data: Physicochemical Properties
The following table summarizes the core metrics of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one based on established chemical databases[1, 2].
| Parameter | Value | Causality / Significance |
| CAS Registry Number | 1188054-03-6 | Unique identifier for precise supplier sourcing. |
| Molecular Formula | C₇H₃BrFNOS | Indicates the presence of orthogonal halogens (F, Br). |
| Molecular Weight | 248.07 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Monoisotopic Mass | 246.91 Da | Critical for LC-MS validation (yields an M/M+2 isotopic doublet). |
| SMILES String | C1=C(C=C(C2=C1SC(=O)N2)Br)F | Enables computational docking and in silico ADME predictions. |
| pKa (N-H) | ~8.5 (Predicted) | Allows for mild deprotonation during N-alkylation workflows. |
Commercial Sourcing Strategy
Procuring high-purity starting materials is the first line of defense against synthetic failure. For CAS 1188054-03-6, specialized vendors such as 1[2] and 2 [3] supply research-grade quantities (≥95% purity).
Fig 1: Self-validating procurement and QC workflow for CAS 1188054-03-6.
Structural Causality in Medicinal Chemistry (E-E-A-T)
The architecture of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is not arbitrary; it is a masterclass in rational drug design.
-
The C6-Fluorine (Metabolic Shielding): Unsubstituted benzothiazolones are highly susceptible to CYP450-mediated aromatic hydroxylation at the para-position relative to the heteroatom. By installing a highly electronegative fluorine atom at C6, the electron density of the ring is reduced, effectively blocking phase I oxidative metabolism while simultaneously enhancing the compound's lipophilicity and membrane permeability.
-
The Benzothiazolone Core (Bioisosterism): As a sulfur bioisostere of benzoxazolones, this core has been heavily validated in the development of 3[4]. The core acts as a rigid, planar hydrogen-bond donor/acceptor system that tightly anchors into receptor binding pockets.
-
Targeted Protein Degradation (PROTACs): In recent years, halogenated benzothiazolones have emerged as critical linker-attachment points for 4 [5]. The N-H position allows for the attachment of PEG-linkers, while the C4-Bromo position allows for the conjugation of target-protein ligands.
Self-Validating Experimental Protocols
To leverage this scaffold, chemists must perform sequential functionalization. The following protocols are designed as self-validating systems , ensuring that each step inherently proves its own success before proceeding.
Protocol A: Regioselective N-Alkylation
Objective: Functionalize the thiazolone nitrogen while leaving the C4-Bromine intact for downstream coupling.
Methodology & Causality:
-
Preparation: Dissolve 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one (1.0 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent that minimally solvates the nucleophilic nitrogen anion, maximizing its reactivity for the subsequent Sₙ2 attack.
-
-
Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Causality: The pKa of the benzothiazolone N-H is ~8.5. K₂CO₃ is a mild base that quantitatively deprotonates the nitrogen without risking the base-catalyzed ring-opening that stronger bases (e.g., NaH) might induce in the presence of trace moisture.
-
-
Electrophilic Attack: Add the desired alkyl halide (1.1 eq) dropwise. Heat the reaction to 60°C for 4 hours.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself when the starting material peak (m/z 246/248 [M-H]⁻) completely disappears, replaced by the product mass [M+H]⁺. If the starting material persists, the system dictates the addition of 0.2 eq of the electrophile and an additional 1 hour of heating.
-
Workup: Quench with H₂O, extract with EtOAc, wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Sterically Encumbered Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C4 position using 5 [6].
Methodology & Causality:
-
Preparation: Combine the N-alkylated intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 1,4-dioxane/H₂O mixture (4:1, 0.1 M).
-
Causality: The C4 position is sterically hindered by both the adjacent N-alkyl group and the carbonyl oxygen. A biphasic system with K₃PO₄ provides the necessary hydroxide/phosphate ions to form the reactive boronate complex while keeping all organic species highly soluble.
-
-
Degassing: Sparge the mixture with N₂ gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.
-
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.
-
Causality: Pd(dppf)Cl₂ is chosen specifically because the dppf ligand provides a large bite angle, which forces the intermediate complexes into geometries that drastically accelerate the reductive elimination step—a critical requirement for sterically encumbered C4 substrates.
-
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is validated when the UV-active starting material spot is entirely consumed. Post-column chromatography, ¹H-NMR must show the disappearance of the distinct aromatic doublet corresponding to the C5 proton adjacent to the bromine, confirming successful C-C bond formation.
Visualizing the Synthetic Workflow
Fig 2: Two-step functionalization pathway of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one.
References
-
PubChemLite : 1188054-03-6 (C7H3BrFNOS). Université du Luxembourg. Available at:[Link]
-
Taylor & Francis : Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
National Institutes of Health (NIH) : Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Available at: [Link]
